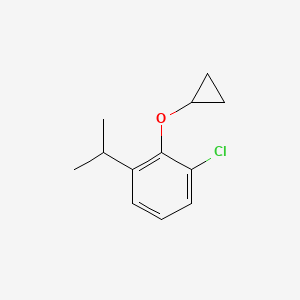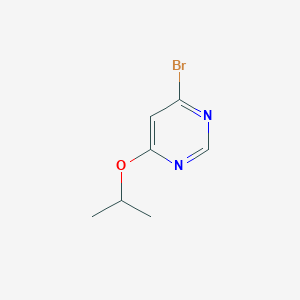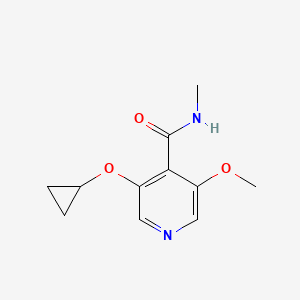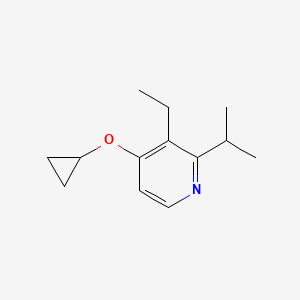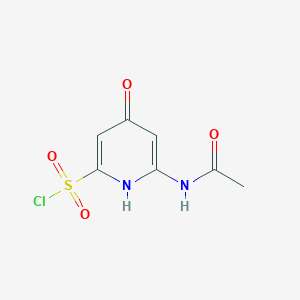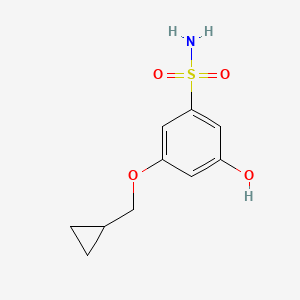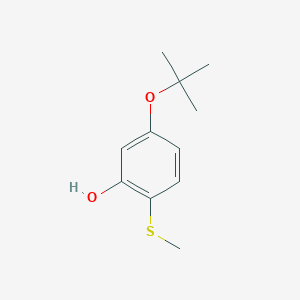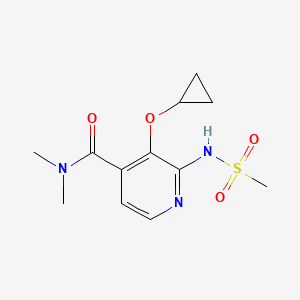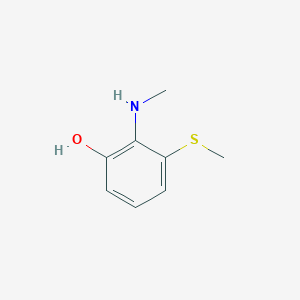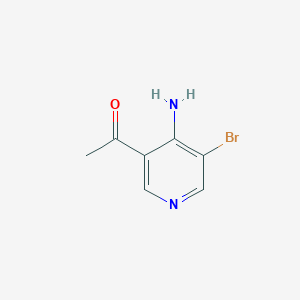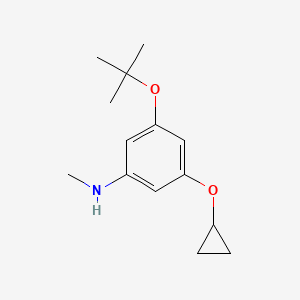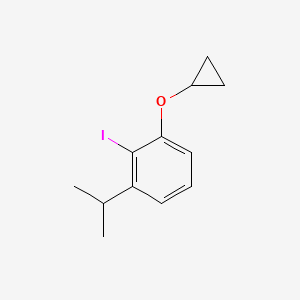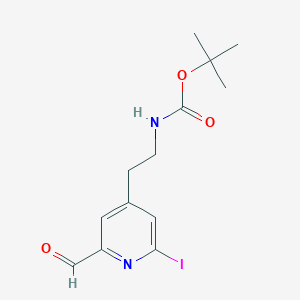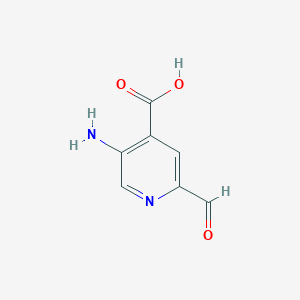
5-Amino-2-formylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-formylisonicotinic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a formyl group (-CHO) attached to the isonicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-formylisonicotinic acid typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the amino and formyl groups. One common method is the amination of 2-formylisonicotinic acid using ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 5-Amino-2-carboxyisonicotinic acid.
Reduction: 5-Amino-2-hydroxyisonicotinic acid.
Substitution: Various acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-2-formylisonicotinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-formylisonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Isonicotinic acid: Lacks the amino and formyl groups, making it less versatile in chemical reactions.
2-Aminoisonicotinic acid: Contains an amino group but lacks the formyl group, limiting its reactivity.
5-Formylisonicotinic acid: Contains a formyl group but lacks the amino group, reducing its potential for substitution reactions.
Uniqueness: 5-Amino-2-formylisonicotinic acid is unique due to the presence of both amino and formyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
5-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-9-4(3-10)1-5(6)7(11)12/h1-3H,8H2,(H,11,12) |
Clave InChI |
CYQLNEBBMFGAHN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1C(=O)O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


